molecular formula C11H8N2 B2593209 2-(Isoquinolin-4-YL)acetonitrile CAS No. 111164-76-2

2-(Isoquinolin-4-YL)acetonitrile

Cat. No.: B2593209
CAS No.: 111164-76-2
M. Wt: 168.199
InChI Key: LMMNIHOCYDQQAE-UHFFFAOYSA-N
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Description

2-(Isoquinolin-4-YL)acetonitrile (CAS 111164-76-2) is an organic compound with the molecular formula C 11 H 8 N 2 and a molecular weight of 168.19 g/mol . This compound belongs to the class of isoquinoline derivatives, which are privileged structures in medicinal chemistry and drug discovery. The structure features an isoquinoline heterocycle, a benzofused pyridine, substituted at the 4-position with an acetonitrile group . The nitrile functional group is a versatile synthetic handle, allowing for further transformations into other valuable functional groups such as carboxylic acids, amides, and tetrazoles, making this compound a valuable building block for the synthesis of more complex molecules. While specific biological data for this exact compound is limited, related tetrahydroisoquinoline derivatives are investigated in pharmaceutical research for their potential as antagonists and for cardiovascular applications, highlighting the therapeutic relevance of this chemical scaffold . Researchers utilize this nitrile in the development of novel chemical entities, including complex tricyclic tetrahydroisoquinoline derivatives explored for various biological activities . It serves as a key precursor in heterocyclic chemistry for constructing libraries of compounds for high-throughput screening. This product is intended for research purposes as a chemical reference standard and synthetic intermediate. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-isoquinolin-4-ylacetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2/c12-6-5-10-8-13-7-9-3-1-2-4-11(9)10/h1-4,7-8H,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMMNIHOCYDQQAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=NC=C2CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 Isoquinolin 4 Yl Acetonitrile and Its Congeners

Direct Functionalization Approaches

Direct functionalization methods involve the introduction of the acetonitrile (B52724) group or a precursor onto a pre-existing isoquinoline (B145761) scaffold. These approaches are often favored for their step-economy and the ability to modify existing isoquinoline structures.

C-H Activation and Functionalization Strategies

Direct C-H activation has emerged as a powerful tool for the functionalization of heteroarenes like isoquinoline. researchgate.netnih.gov This strategy avoids the need for pre-functionalized starting materials, such as halogenated isoquinolines. Transition metal catalysts, particularly those based on rhodium and ruthenium, have been successfully employed for the C-H functionalization of isoquinolines. researchgate.netnih.gov For instance, Rh(III)-catalyzed C-H activation of benzamidines and subsequent annulation with alkynes can lead to the formation of the isoquinoline core. researchgate.net While direct C-H cyanation of isoquinoline at the C4 position to introduce an acetonitrile group is a desirable transformation, reports specifically detailing this for 2-(isoquinolin-4-yl)acetonitrile are not prevalent in the provided results. However, the general principles of meta-C-H functionalization of isoquinolines have been established, suggesting the potential for such a direct approach. nih.gov

Halogenation-Cyanation Pathways

A more traditional and widely used method for the synthesis of this compound involves a two-step halogenation-cyanation sequence. This pathway typically starts with the halogenation of the isoquinoline ring, followed by a nucleophilic substitution with a cyanide source. A specific example is the synthesis of 1-(4-bromophenyl)isoquinoline-5-acetonitrile, where 1-(4-bromophenyl)-5-chloromethylisoquinoline is treated with sodium cyanide in dimethylsulfoxide to yield the desired acetonitrile derivative. prepchem.com This method highlights the utility of a halomethyl group as a precursor to the acetonitrile functionality. The cyanation step is a common transformation in organic synthesis, and various reagents can be employed, including zinc cyanide with a nickel catalyst for the cyanation of alkyl halides. organic-chemistry.org

Multicomponent Reaction (MCR) Strategies

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to synthesize complex molecules in a single step from three or more starting materials. frontiersin.orgnih.govrug.nl These reactions are particularly valuable for creating libraries of structurally diverse compounds for drug discovery.

Strecker-Type Reaction Modulations

The Strecker synthesis, a classic MCR, is a well-established method for preparing α-aminonitriles from aldehydes or ketones, ammonia, and a cyanide source. masterorganicchemistry.comwikipedia.orgorganic-chemistry.org This reaction can be adapted to synthesize precursors for isoquinoline derivatives. For example, a mechanochemical Strecker reaction has been developed for the synthesis of α-aminonitriles, which can then undergo subsequent reactions to form tetrahydroisoquinolines. researchgate.net The core principle involves the formation of an imine, followed by the addition of a cyanide ion. masterorganicchemistry.com While a direct Strecker-type synthesis of this compound itself is not explicitly described, the versatility of this reaction in generating aminonitrile building blocks makes it a relevant strategy for accessing precursors to substituted isoquinolines. Radiochemical versions of the Strecker reaction have also been developed for the synthesis of amino acid-based PET tracers, highlighting the reaction's adaptability. nih.gov

Cyclization-Based Syntheses of Isoquinoline and Related Heterocycles Bearing an Acetonitrile Moiety

Cyclization reactions are fundamental to the synthesis of the isoquinoline ring system. organic-chemistry.orgwikipedia.org These methods often involve the construction of the heterocyclic ring from acyclic precursors that already contain the necessary carbon and nitrogen atoms.

Several established named reactions are employed for isoquinoline synthesis, including the Bischler–Napieralski, Pictet–Spengler, and Pomeranz–Fritsch reactions. pharmaguideline.comwikipedia.orgorganicreactions.org The Bischler–Napieralski reaction, for instance, involves the cyclodehydration of an acylated β-phenylethylamine to form a 3,4-dihydroisoquinoline, which can be subsequently dehydrogenated. pharmaguideline.com

More contemporary methods utilize transition metal catalysis. For example, a copper-catalyzed intramolecular cyclization of (E)-2-alkynylaryl oxime derivatives in water provides a facile route to isoquinolines and their N-oxides. rsc.org Similarly, hypervalent iodine-mediated oxidative cyclization of ketoximes with alkenes can yield isoquinoline N-oxides. nih.govacs.org Another approach involves the copper-catalyzed reaction of 2-bromoaryl ketones with terminal alkynes and acetonitrile, which acts as the nitrogen atom source in a [3+2+1] cyclization. organic-chemistry.org

The introduction of the acetonitrile moiety can be achieved either by using a starting material already containing this group or by functionalizing a precursor. For instance, the reaction of 2-(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)acetonitrile (B11878684) with thiophene-2-carbaldehyde (B41791) demonstrates the use of a pre-formed isoquinoline acetonitrile derivative in further synthetic transformations. nih.gov Another strategy involves a copper-catalyzed cyclization of Ugi-4CR adducts with substituted ethanones to produce isoquinolin-2(1H)-yl-acetamides. nih.govresearchgate.net

A three-component domino reaction of 1-aroyl-3,4-dihydroisoquinolines, dimethyl acetylenedicarboxylate, and CH acids (like malononitrile) can lead to the synthesis of C3-substituted 5,6-dihydropyrrolo[2,1-a]isoquinolines, showcasing a method to build complexity around the isoquinoline core. researchgate.net

Table of Synthetic Methodologies

Methodology Category Specific Approach Key Features Reference(s)
Direct Functionalization C-H Activation Avoids pre-functionalization; often uses transition metal catalysts. researchgate.netnih.govnih.gov
Halogenation-Cyanation Traditional two-step method; reliable for specific substitutions. prepchem.comorganic-chemistry.org
Multicomponent Reactions Strecker-Type Reactions Efficient synthesis of α-aminonitrile precursors. masterorganicchemistry.comwikipedia.orgorganic-chemistry.orgresearchgate.net
Hantzsch-Like Cyclizations Condensation approach for nitrogen-containing heterocycles. wikipedia.org
Cyclization-Based Syntheses Named Reactions (Bischler-Napieralski, etc.) Well-established methods for constructing the isoquinoline core. pharmaguideline.comwikipedia.orgorganicreactions.org
Transition Metal-Catalyzed Cyclizations Modern, efficient methods using copper, rhodium, etc. researchgate.netnih.govorganic-chemistry.orgrsc.org

Table of Compounds

Compound Name
This compound
1-(4-bromophenyl)isoquinoline-5-acetonitrile
1-(4-bromophenyl)-5-chloromethylisoquinoline
2-(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)acetonitrile
1-aroyl-3,4-dihydroisoquinolines
dimethyl acetylenedicarboxylate
malononitrile
5,6-dihydropyrrolo[2,1-a]isoquinolines
isoquinolin-2(1H)-yl-acetamides
(E)-2-alkynylaryl oxime
2-bromoaryl ketones
thiophene-2-carbaldehyde

Bischler-Napieralski Cyclization Variants

One of the most classical and enduring methods for isoquinoline synthesis is the Bischler-Napieralski reaction. First reported in 1893, this reaction involves the intramolecular electrophilic aromatic substitution of β-arylethylamides, typically mediated by a dehydrating acid catalyst, to form 3,4-dihydroisoquinolines. mdpi.com These intermediates can then be readily oxidized to the corresponding aromatic isoquinolines.

The reaction is generally carried out under refluxing acidic conditions. mdpi.com A variety of dehydrating agents can be employed, with phosphoryl chloride (POCl₃) being the most common. acs.org For less reactive aromatic precursors (i.e., those lacking electron-donating groups), stronger reagents like phosphorus pentoxide (P₂O₅) in refluxing POCl₃ are often more effective. mdpi.com The mechanism is believed to proceed through a nitrilium ion intermediate, which then undergoes cyclization. acs.org

Over the years, numerous variants have been developed to improve the reaction's scope and mildness. For instance, trifluoromethanesulfonic anhydride (B1165640) has been used to effect the cyclization under milder conditions. acs.org Microwave-assisted Bischler-Napieralski reactions have also been reported, often leading to reduced reaction times and improved yields. acs.org A significant challenge can be the premature cleavage of the amide group via a retro-Ritter reaction; however, this can often be suppressed by using phosphorus pentachloride (PCl₅) as the condensing agent in a nitrile-based solvent. nih.gov These modifications have enabled the synthesis of a wide range of substituted isoquinolines, including 3-arylisoquinoline derivatives, which are important congeners and precursors. nih.govacs.org

Table 1: Common Reagents for Bischler-Napieralski Reaction

ReagentTypical ConditionsSubstrate ScopeReference
Phosphoryl chloride (POCl₃)Refluxing toluene (B28343) or acetonitrileElectron-rich β-arylethylamides acs.org
Phosphorus pentoxide (P₂O₅)Refluxing POCl₃ or xyleneElectron-neutral or -poor amides mdpi.comacs.org
Phosphorus pentachloride (PCl₅)Nitrile solvent, room temp.Amides prone to retro-Ritter nih.gov
Trifluoromethanesulfonic AnhydrideMild conditionsGeneral application acs.org

Palladium-Catalyzed Annulation and Cyclization Reactions

Palladium catalysis has revolutionized the synthesis of heterocyclic compounds, and the construction of isoquinolines is no exception. These methods offer powerful, modular approaches that often proceed under milder conditions and with greater functional group tolerance than classical methods.

One prominent strategy involves the palladium-catalyzed annulation of internal alkynes with the tert-butylimines of o-iodobenzaldehydes. acs.org This process, typically catalyzed by Pd(OAc)₂ with a phosphine (B1218219) ligand, allows for the rapid construction of polysubstituted isoquinolines. acs.org Another approach utilizes the sequential palladium-catalyzed α-arylation of ketones with aryl halides, followed by an acid-promoted cyclization and dehydration to furnish the isoquinoline ring system. nih.gov This method is particularly versatile, allowing for the convergent assembly of the final product from readily available precursors and is effective for both electron-rich and electron-poor systems. nih.gov

More recent innovations include the palladium(II)-catalyzed cyclization of 2-(1-alkynyl)arylaldimines in the presence of an alkene, which produces 4-(1-alkenyl)isoquinolines. nih.gov Furthermore, tandem reactions that form multiple bonds in a single operation have been developed. For example, 3-methylisoquinolines can be synthesized via a one-pot, palladium(II)-catalyzed tandem C-H allylation of a benzylamine (B48309) with allyl acetate, followed by intermolecular amination and aromatization. nih.gov

A palladium-catalyzed C–H activation/annulation of N-methoxy benzamides with 2,3-allenoic acid esters has also been established for the synthesis of 3,4-dihydroisoquinolin-1(2H)-ones, which are valuable congeners. mdpi.com This reaction proceeds with high regioselectivity under relatively mild conditions. mdpi.com

Table 2: Selected Palladium-Catalyzed Isoquinoline Syntheses

Reaction TypeKey ReactantsCatalyst SystemProduct TypeReference
Iminoannulationo-Iodobenzaldehyde imine, Internal alkynePd(OAc)₂, PPh₃Substituted Isoquinolines acs.org
α-Arylation/CyclizationAryl halide, KetonePd catalyst, LigandSubstituted Isoquinolines nih.gov
Cyclization/Olefination2-(1-Alkynyl)arylaldimine, AlkenePd(II) catalyst4-(1-Alkenyl)isoquinolines nih.gov
C-H Allylation/CyclizationBenzylamine, Allyl acetatePd(II) catalyst3-Methylisoquinolines nih.gov
C-H Activation/AnnulationN-Methoxy benzamide, Allenoic acid esterPd(II) catalystDihydroisoquinolinones mdpi.com

Copper-Catalyzed Cyclization Processes

Copper-catalyzed reactions have emerged as a cost-effective and efficient alternative for the synthesis of nitrogen-containing heterocycles. A notable method for preparing isoquinoline congeners involves a copper(I)-catalyzed C–C coupling and annulation sequence.

This strategy begins with adducts prepared from a Ugi four-component reaction (Ugi-4CR). These adducts, containing an o-halobenzamide moiety, are then subjected to a copper(I)-catalyzed reaction with substituted ethanones. nih.gov The process involves an intramolecular C-C bond formation followed by an annulation (ring-closing) step to generate substituted isoquinolin-2(1H)-yl-acetamides in moderate to good yields. nih.govnih.gov The reaction is typically performed using copper(I) bromide (CuBr) as the catalyst and cesium carbonate (Cs₂CO₃) as the base in a solvent like DMSO at elevated temperatures (e.g., 90 °C). nih.gov This sequence demonstrates a divergent approach where complex scaffolds can be accessed efficiently from a common precursor. nih.gov

Hypervalent Iodine-Mediated Transformations

Hypervalent iodine(III) reagents, such as phenyliodine bis(trifluoroacetate) (PIFA), have gained prominence as powerful oxidants for mediating complex cyclization reactions under mild conditions. These metal-free methods provide an attractive route to various heterocyclic systems.

A key application in this area is the synthesis of isoquinoline N-oxides via the intramolecular oxidative cyclization of o-vinylaryl ketoximes. acs.org In this transformation, PIFA is used as the oxidant in a fluorinated solvent like 2,2,2-trifluoroethanol (B45653) (TFE). acs.orgacs.org The reaction is believed to proceed through an ionic pathway, affording a range of polysubstituted isoquinoline N-oxides. acs.org The resulting N-oxides are versatile intermediates that can be deoxygenated to the corresponding isoquinolines, providing a two-step route to the core structure. This method highlights the utility of hypervalent iodine reagents in activating substrates toward cyclization for the construction of complex N-heterocycles. acs.orgnih.gov

Other Cascade and Domino Reaction Sequences

Cascade reactions, also known as domino or tandem reactions, are processes involving at least two consecutive bond-forming transformations that occur under the same reaction conditions without the isolation of intermediates. wikipedia.org These sequences are highly atom- and step-economical, enabling the rapid assembly of complex molecular architectures from simple starting materials. youtube.com

Beyond the tandem palladium-catalyzed reactions mentioned previously, other cascade sequences have been applied to isoquinoline synthesis. Radical cascade reactions starting from acryloyl benzamides have been developed to synthesize isoquinoline-1,3(2H,4H)-diones, which are important congeners. rsc.org Another powerful example is the palladium-catalyzed carbonylative Sonogashira/annulation reaction between 2-bromo-N-(2-iodophenyl)benzamides and terminal alkynes. This process forms three C–C bonds and one C–N bond in a single step to produce complex tetracyclic indolo[1,2-b]isoquinoline skeletons. acs.org Such reactions showcase the power of designing multi-step sequences in a single pot to achieve significant increases in molecular complexity efficiently.

Reactivity and Chemical Transformations of 2 Isoquinolin 4 Yl Acetonitrile

Transformations Involving the Nitrile Group

The carbon-nitrogen triple bond of the nitrile group is a hub of reactivity, susceptible to attack by both nucleophiles and electrophiles, and can participate in various cycloaddition reactions.

Hydration and Hydrolysis Reactions

The nitrile group of 2-(isoquinolin-4-yl)acetonitrile can be converted to an amide or a carboxylic acid through hydration and hydrolysis, respectively. These transformations typically require acidic or basic conditions to proceed.

Acid-Catalyzed Hydration and Hydrolysis: In the presence of a strong acid and water, the nitrile is first protonated, which increases the electrophilicity of the nitrile carbon. Subsequent attack by water leads to the formation of an imidic acid tautomer, which then rearranges to the more stable amide, 2-(isoquinolin-4-yl)acetamide. libretexts.org Prolonged reaction times or harsher conditions, such as heating with aqueous acid, can lead to the further hydrolysis of the amide to yield 2-(isoquinolin-4-yl)acetic acid and an ammonium (B1175870) salt. libretexts.orglibretexts.org

Base-Catalyzed Hydrolysis: Under basic conditions, the hydroxide (B78521) ion directly attacks the electrophilic nitrile carbon. The resulting intermediate is protonated by water to give an imidic acid, which tautomerizes to the amide. In the presence of excess base, the initially formed amide can be further hydrolyzed to the corresponding carboxylate salt. libretexts.org Subsequent acidification of the reaction mixture is necessary to obtain the free carboxylic acid, 2-(isoquinolin-4-yl)acetic acid. libretexts.org

Table 1: Representative Conditions for Hydration and Hydrolysis of Nitriles

TransformationReagents and ConditionsProduct
Hydration H₂SO₄ (conc.), H₂O, gentle warming2-(Isoquinolin-4-yl)acetamide
Acid Hydrolysis HCl (aq.), Reflux2-(Isoquinolin-4-yl)acetic acid
Base Hydrolysis NaOH (aq.), Reflux, then H₃O⁺ workup2-(Isoquinolin-4-yl)acetic acid
Note: This table presents generalized conditions for nitrile transformations and should be considered illustrative for this compound in the absence of specific literature data.

Nucleophilic Additions to the Nitrile

The electrophilic carbon atom of the nitrile group is susceptible to attack by a variety of nucleophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.

Grignard Reagents: The addition of a Grignard reagent (RMgX) to this compound would result in the formation of an imine intermediate after the initial nucleophilic attack. Subsequent hydrolysis of this imine with aqueous acid would yield a ketone. For instance, the reaction with methylmagnesium bromide followed by an acidic workup would theoretically produce 1-(isoquinolin-4-yl)propan-2-one. researchgate.net

Reduction to Amines: The nitrile group can be reduced to a primary amine, 2-(isoquinolin-4-yl)ethanamine, using strong reducing agents like lithium aluminum hydride (LiAlH₄). rsc.orglookchem.comgatech.edu This transformation proceeds via the nucleophilic addition of hydride ions to the nitrile carbon. Softer reducing agents, such as sodium borohydride, are generally not reactive enough to reduce nitriles. lookchem.com

Table 2: Illustrative Nucleophilic Additions to the Nitrile Group

NucleophileReagent(s)Intermediate/Product
Organometallic 1. CH₃MgBr, Et₂O2. H₃O⁺1-(Isoquinolin-4-yl)propan-2-one
Hydride 1. LiAlH₄, THF2. H₂O2-(Isoquinolin-4-yl)ethanamine
Note: This table provides expected products based on the general reactivity of nitriles, as specific experimental data for this compound was not found in the searched literature.

Cycloaddition Reactions of the Nitrile Functionality

The nitrile group can act as a dipolarophile in cycloaddition reactions. A notable example involves the reaction of the related N-cyanomethylisoquinolinium ylide. While not the target molecule itself, its reactivity provides insight into the potential of the cyanomethyl group attached to the isoquinoline (B145761) system.

In a study, the base-promoted reaction of N-cyanomethylisoquinolinium chloride with 2-arylidene-1,3-indanediones in dry tetrahydrofuran (B95107) led to the formation of spiro[indene-2,1′-pyrrolo[2,1-a]isoquinoline] derivatives. This occurs through a normal 1,3-dipolar cycloaddition reaction. However, under different conditions, a triethylamine-promoted three-component reaction of N-cyanomethylisoquinolinium chloride, aromatic aldehydes, and two molecules of 1,3-indanediones in acetonitrile (B52724) resulted in unique spiro[benzo[f]imidazo[5,1,2-cd]indolizine-4,2′-indene] derivatives via tandem double [3+2] cycloaddition reactions. libretexts.org

Reactions of the Isoquinoline Core

The isoquinoline ring system is an aromatic heterocycle that can undergo both electrophilic and nucleophilic aromatic substitution reactions. The nitrogen atom deactivates the ring towards electrophilic attack, particularly in the pyridinoid ring, while activating it for nucleophilic attack.

Electrophilic Aromatic Substitution Patterns

Electrophilic aromatic substitution (EAS) on the isoquinoline ring generally occurs on the benzenoid ring, which is more electron-rich than the pyridinoid ring. The typical positions for substitution are C-5 and C-8. The presence of the 4-acetonitrile group is expected to further deactivate the ring, making EAS reactions require more forcing conditions.

Common EAS reactions include nitration and halogenation. For instance, nitration of isoquinoline with a mixture of nitric and sulfuric acid typically yields a mixture of 5-nitroisoquinoline (B18046) and 8-nitroisoquinoline. The exact regioselectivity for this compound would depend on the interplay between the directing effects of the nitrogen atom and the deactivating 4-acetonitrile substituent.

Nucleophilic Aromatic Substitution on Activated Isoquinolines

The isoquinoline ring is generally susceptible to nucleophilic aromatic substitution (SNA_r_), particularly at the C-1 position, due to the electron-withdrawing effect of the ring nitrogen. The presence of the electron-withdrawing cyanomethyl group at the C-4 position would likely have a modest influence on this reactivity.

Reduction and Oxidation Chemistry of the Isoquinoline System

The isoquinoline core within this compound is susceptible to both reduction and oxidation reactions, which typically target the heterocyclic pyridine (B92270) ring or, under more vigorous conditions, the entire bicyclic system. slideshare.netpharmaguideline.com

Reduction: The reduction of the isoquinoline ring can be achieved with varying degrees of selectivity depending on the reagents and conditions employed. iust.ac.iryoutube.com Catalytic hydrogenation using agents like platinum in methanol (B129727) typically reduces the pyridine ring to yield 1,2,3,4-tetrahydroisoquinoline (B50084) derivatives. youtube.com Alternatively, metal hydrides can be used; for instance, sodium in ethanol (B145695) or tin and HCl also produce the 1,2,3,4-tetrahydroisoquinoline structure. youtube.com Selective reduction of just the C=N bond to give a 1,2-dihydroisoquinoline (B1215523) can be accomplished using reagents like diisobutylaluminium hydride (DIBAL-H) or sodium in liquid ammonia. youtube.com Under strongly acidic conditions (e.g., hydrogen and platinum in concentrated HCl), the benzene (B151609) ring can be selectively saturated to form 5,6,7,8-tetrahydroisoquinoline (B1330172) derivatives. iust.ac.iryoutube.com

Table 1: Selected Reduction Reactions of the Isoquinoline Ring

Reagent/Catalyst Conditions Major Product Reference
H₂/Pt Methanol, RT, atm pressure 1,2,3,4-Tetrahydroisoquinoline iust.ac.iryoutube.com
Sn/HCl - 1,2,3,4-Tetrahydroisoquinoline youtube.com
NaBH₄/NiCl₂ - 1,2,3,4-Tetrahydroisoquinoline iust.ac.ir
DIBAL-H - 1,2-Dihydroisoquinoline youtube.com

Oxidation: Oxidation of the isoquinoline system is generally more difficult and can lead to ring cleavage. pharmaguideline.com Strong oxidizing agents like alkaline potassium permanganate (B83412) (KMnO₄) can break open the isoquinoline ring, yielding a mixture of phthalic acid (from the benzene ring) and pyridine-3,4-dicarboxylic acid (from the pyridine ring). youtube.comyoutube.com In the presence of neutral KMnO₄, the reaction can yield phthalimide. youtube.com The nitrogen atom can also be oxidized using peroxy acids to form an isoquinoline N-oxide. youtube.com In some cases, base-promoted aerobic oxidation of N-alkyl isoquinolinium salts can be used to form isoquinolones. rsc.org

Formation of Fused Heterocyclic Systems

The presence of the reactive cyanomethyl group at the C4 position makes this compound a valuable precursor for constructing polycyclic nitrogen-containing heterocycles. The active methylene (B1212753) protons can be deprotonated to form a nucleophilic carbanion, which can then participate in various cyclization and annulation reactions.

Synthesis of Pyrrolo[2,1-a]isoquinoline (B1256269) Derivatives

The pyrrolo[2,1-a]isoquinoline scaffold, found in numerous bioactive natural products like crispine A and lamellarin alkaloids, can be synthesized from isoquinoline precursors. researchgate.netnih.govrsc.orgrsc.org A common strategy involves the reaction of an isoquinoline with a suitable reagent to form an isoquinolinium salt, which then undergoes a [3+2] cycloaddition reaction with a dipolarophile. researchgate.net For instance, treatment of isoquinoline with N,N-disubstituted α-bromoacetamide compounds generates isoquinolinium bromides. These salts react with dipolarophiles in a basic medium to produce pyrrolo[2,1-a]isoquinoline-3-carboxamide derivatives. researchgate.net Another approach involves the copper-catalyzed three-component reaction of a tetrahydroisoquinoline, a terminal alkyne, and an aldehyde to generate various pyrroloisoquinoline derivatives. rsc.org

Construction of Pyrido[2,1-a]isoquinoline Architectures

The pyrido[2,1-a]isoquinoline framework is another important heterocyclic system accessible from isoquinoline acetonitrile derivatives. semanticscholar.org Multicomponent reactions are particularly effective for this purpose. A Hantzsch-like reaction involving 2-(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)acetonitrile (B11878684), various ethyl acetoacetate (B1235776) derivatives, and a catalytic amount of piperidine (B6355638) in refluxing acetonitrile yields the corresponding pyrido[2,1-a]isoquinoline derivatives. researchgate.netadelphi.edu Similarly, refluxing 2-(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)acetonitrile with ethyl 3-aryl-2-cyanoacrylates in the presence of piperidine affords 4H-pyrido[2,1-a]isoquinoline-1,3-dicarbonitriles. semanticscholar.org These methods offer an efficient, metal-free, one-pot synthesis of this valuable scaffold. semanticscholar.org

Table 2: Synthesis of Pyrido[2,1-a]isoquinoline Derivatives

Reactant 1 Reactant 2 Catalyst/Solvent Product Type Reference
2-(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)acetonitrile Ethyl acetoacetate derivatives Piperidine / Acetonitrile Pyrido[2,1-a]isoquinolines researchgate.netadelphi.edu
2-(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)acetonitrile Ethyl 3-aryl-2-cyanoacrylates Piperidine / Acetonitrile 4H-Pyrido[2,1-a]isoquinoline-1,3-dicarbonitriles semanticscholar.org

Formation of Isoquinolinones and Isoindolinones

Isoquinolinone and isoindolinone scaffolds are present in many biologically active molecules. nih.govresearchgate.net A divergent synthesis approach allows for the creation of either isoquinolin-2(1H)-yl-acetamides or isoindolin-2-yl-acetamides from a common precursor derived from an Ugi four-component reaction (Ugi-4CR). nih.govresearchgate.net The Ugi adducts, prepared from components like 2-iodobenzaldehyde, ammonia, an isocyanide, and an acid, can undergo a subsequent copper(I)-catalyzed annulation. Reaction with substituted ethanones leads to isoquinolin-2(1H)-yl-acetamides, while reaction with terminal alkynes yields isoindolin-2-yl-acetamides. nih.govresearchgate.net This strategy provides access to two distinct but related scaffolds from a single intermediate. nih.gov Additionally, isoquinolones can be prepared through the base-promoted aerobic oxidation of N-alkyl iminium salts derived from isoquinolines. rsc.org

Generation of Benzimidazo- and Other Fused Pyrimidine (B1678525) Systems

The reactivity of the cyanomethyl group is also harnessed for the synthesis of more complex fused systems, including those containing benzimidazole (B57391) and pyrimidine rings. mdpi.com For example, 1-cyanomethylisoquinoline can be reacted with arylidene malononitriles to form 4-amino-2-arylpyrido[2,1-a]isoquinoline-1,3-dicarbonitrile derivatives. researchgate.net These intermediates can be further transformed. Treatment with triethylorthoformate followed by hydrazine (B178648) hydrate (B1144303) leads to an amino-imino compound that undergoes a Dimroth rearrangement to afford complex pyrimido[5′,4′:5,6]pyrido[2,1-a]isoquinoline systems. researchgate.net In a more general context, 2-acetonitrile derivatives of heterocycles like benzimidazole are well-established synthons for building fused pyrimidines. kau.edu.sa The active methylene group can add to electrophilic species, followed by intramolecular cyclization involving the ring nitrogen and the nitrile group to construct the pyrimidine ring. kau.edu.sanih.gov

Derivatization Strategies for Structural Modification

The this compound scaffold can be extensively modified to generate libraries of diverse compounds. nih.gov The formation of the fused heterocyclic systems described above (pyrrolo[2,1-a]isoquinolines, pyrido[2,1-a]isoquinolines, etc.) represents a major class of derivatization. nih.govrsc.orgrsc.orgsemanticscholar.orgresearchgate.net

Further strategies for structural modification include:

Multicomponent Assembly: A Mannich-type multicomponent assembly process followed by a 1,3-dipolar cycloaddition can be used to construct a tetrahydroisoquinoline fused isoxazolidine (B1194047) scaffold, which can then be further functionalized to create large libraries of derivatives. nih.gov

Cycloaddition Reactions: Isoquinolinium salts, which can be generated from the parent isoquinoline, are key intermediates for building fused, spiro, and bridged heterocycles through various cyclization processes, often with high stereoselectivity. researchgate.netrsc.org For example, isoquinolinium ylides, generated in situ, can undergo [3+2] cycloaddition with alkynes to form complex pyrido[1,2-b]isoquinoline derivatives. rsc.org

Solvent-Dependent Divergent Synthesis: The reaction of isoquinolinium 1,4-zwitterionic thiolates with silylketene acetals can lead to different products depending on the solvent. In DCE, thiazoline-isoquinuclidine scaffolds are formed, whereas in DMF, thiazoline-tetrahydroisoquinoline derivatives are obtained, demonstrating a divergent derivatization strategy. rsc.org

Modification of Fused Products: The fused systems created from isoquinoline acetonitrile can themselves be derivatized. For instance, pyrido[2,1-a]isoquinoline-1,3-dicarbonitriles can be converted to formimidates and then undergo Dimroth rearrangement to yield even more complex pyrimido-fused architectures. researchgate.net

Advanced Spectroscopic and Computational Characterization of 2 Isoquinolin 4 Yl Acetonitrile and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation.nih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the unambiguous determination of the molecular structure of 2-(Isoquinolin-4-YL)acetonitrile. Through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments, a complete picture of the proton and carbon framework can be assembled.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound provides essential information about the chemical environment of each hydrogen atom in the molecule. The aromatic protons of the isoquinoline (B145761) ring system typically appear as a series of multiplets in the downfield region, generally between δ 7.0 and 9.5 ppm. The methylene (B1212753) protons of the acetonitrile (B52724) group (CH₂) characteristically resonate as a singlet further upfield. The exact chemical shifts and coupling constants are influenced by the solvent used and the presence of any substituents on the isoquinoline ring. For instance, in deuterated chloroform (B151607) (CDCl₃), the solvent residual peak appears at approximately 7.26 ppm. sigmaaldrich.com

¹³C NMR Spectroscopy: The ¹³C NMR spectrum complements the ¹H NMR data by providing a signal for each unique carbon atom. The carbon atoms of the isoquinoline ring typically resonate in the range of δ 120-155 ppm. The nitrile carbon (C≡N) exhibits a characteristic chemical shift in the δ 115-125 ppm region, while the methylene carbon (CH₂) appears at a much higher field. The chemical shifts in ¹³C NMR are sensitive to the electronic environment, making it a powerful tool for confirming the carbon skeleton. organicchemistrydata.orgchemicalbook.com

Below is a table summarizing typical predicted ¹H and ¹³C NMR chemical shifts for the parent compound, this compound.

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
H1~9.2C1: ~152.0
H3~8.5C3: ~143.0
CH₂~4.0C4: ~128.0
H5~8.0C4a: ~135.0
H6~7.6C5: ~128.5
H7~7.8C6: ~127.0
H8~8.1C7: ~130.0
C8: ~129.0
C8a: ~127.5
CH₂: ~20.0
CN: ~117.0

Note: These are approximate values and can vary based on experimental conditions.

Two-dimensional NMR techniques are indispensable for confirming the assignments made from 1D spectra and for elucidating the complete connectivity of the molecule. researchgate.netyoutube.comsdsu.edu

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu For this compound, COSY spectra would show correlations between adjacent protons on the isoquinoline ring, helping to trace the connectivity of the aromatic system.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). This is crucial for assigning the signals of the protonated carbons in the isoquinoline ring and definitively linking the methylene protons to their corresponding carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings between protons and carbons (typically 2-3 bonds). researchgate.net This technique is vital for establishing the connection between the acetonitrile moiety and the isoquinoline ring, for example, by showing a correlation between the methylene protons and the C4 and C4a carbons of the isoquinoline ring.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis.researchgate.netmdpi.com

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio (m/z) of its ions.

Electrospray ionization (ESI) is a soft ionization technique that is well-suited for analyzing polar and thermally labile molecules like this compound. nih.gov In positive ion mode, ESI-MS would typically show a prominent peak corresponding to the protonated molecule [M+H]⁺. nih.gov The fragmentation pattern observed in tandem MS (MS/MS) experiments can provide valuable structural information. nih.govresearchgate.net For instance, a common fragmentation pathway for related structures involves the loss of small, stable molecules.

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of an ion, allowing for the determination of the elemental composition of the molecule. nih.gov This is a critical step in confirming the molecular formula of newly synthesized compounds. For this compound (C₁₁H₈N₂), the expected exact mass would be calculated and compared to the experimentally determined value to confirm its identity.

Infrared (IR) and UV-Visible (UV-Vis) Spectroscopy for Functional Group Analysis.mdpi.comresearchgate.net

Vibrational and electronic spectroscopy techniques provide complementary information about the functional groups and electronic structure of this compound.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. rsc.orgarxiv.orgnist.gov For this compound, the most prominent and diagnostic absorption band would be that of the nitrile (C≡N) stretching vibration, which typically appears in the region of 2200-2300 cm⁻¹. arxiv.orgnih.gov The aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while the C=C and C=N stretching vibrations of the isoquinoline ring would appear in the 1500-1650 cm⁻¹ region. mdpi.com

Functional Group Characteristic IR Absorption (cm⁻¹)
Aromatic C-H Stretch3000 - 3100
Nitrile (C≡N) Stretch2200 - 2300
Aromatic C=C/C=N Stretch1500 - 1650
C-H Bending700 - 900

UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. researchgate.net Isoquinoline and its derivatives are known to exhibit characteristic absorption bands in the UV region. mdpi.comresearchgate.net The spectrum of this compound would be expected to show absorptions corresponding to π→π* transitions within the aromatic isoquinoline ring system. The position and intensity of these absorptions can be influenced by the solvent and any substituents on the molecule. researchgate.net

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides definitive proof of molecular structure and detailed information on bond lengths, bond angles, and intermolecular interactions in the solid state. While the specific crystal structure for this compound is not prominently available in reviewed literature, analysis of closely related derivatives offers significant insight into its expected solid-state conformation.

A relevant example is the α-amino nitrile derivative, 2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-[4-(dimethylamino)phenyl]acetonitrile , which was synthesized and characterized by single-crystal X-ray diffraction. researchgate.net The crystals of this compound were found to be monoclinic, belonging to the P21/c space group. researchgate.net Such studies are crucial as α-amino nitriles are important intermediates for synthesizing nitrogen-containing heterocycles and other bioactive molecules. researchgate.net

In broader studies of isoquinoline derivatives, crystallographic analysis reveals key structural features. For instance, the crystal structure of 1-(isoquinolin-3-yl)imidazolidin-2-one shows a notably flattened conformation. mdpi.com The dihedral angle between the isoquinoline and 2-imidazolidinone fragments is minimal, at just 3.49°. mdpi.com This planarity is a common feature in many isoquinoline derivatives and influences the packing of molecules in the crystal lattice, often stabilized by hydrogen bonds and other non-covalent interactions. mdpi.comresearchgate.net The solid-state packing and molecular conformation are critical factors that can influence a compound's physical properties, including its fluorescence, a characteristic feature of many isoquinoline derivatives. researchgate.net

The general procedure for obtaining such data involves crystallizing the compound and analyzing it with a diffractometer using a specific radiation source, like Cu Kα or Mo-Kα. mdpi.comnih.gov The resulting diffraction data is then processed and refined to solve the structure, providing precise atomic coordinates. mdpi.comnih.gov

Theoretical and Computational Chemistry Studies

Computational chemistry serves as a powerful tool to complement experimental data, offering deep insights into the molecular properties of compounds that may be difficult to study otherwise. For the isoquinoline class of molecules, theoretical studies, particularly those employing Density Functional Theory (DFT), are common. researchgate.net

Density Functional Theory (DFT) Calculations

DFT is a widely used computational method for investigating the electronic structure of many-body systems. nih.gov It is effective for determining optimized geometries, kinetic and thermodynamic stability, and various electronic properties of molecules. nih.govscirp.org Calculations are typically performed using a specific functional, such as B3LYP or M06-2X, and a basis set like 6-311G(d,p) or cc-pVTZ, often within a software package like Gaussian. researchgate.netresearchgate.netnih.gov

DFT calculations are used to determine the most stable three-dimensional arrangement of atoms in a molecule by finding the minimum energy conformation. For the parent isoquinoline molecule, DFT calculations have successfully predicted geometric parameters like bond lengths and bond angles that are in good agreement with experimental data. researchgate.net The isoquinoline structure is inherently planar, a feature that is expected to be largely maintained in its 4-substituted acetonitrile derivative. researchgate.net

The introduction of the acetonitrile group at the 4-position would lead to specific geometric changes. DFT calculations on functionalized 2D silicon materials, for instance, have shown how acetonitrile molecules interact and arrange on a surface, providing a model for how the cyano group's geometry can be accurately predicted. rsc.org For isoquinoline derivatives, calculated geometric features generally show good correlation with those determined experimentally by X-ray crystallography. mdpi.com

Table 1: Representative Calculated vs. Experimental Geometric Parameters for Isoquinoline Data synthesized from studies on the parent isoquinoline molecule to provide a baseline for understanding its derivatives.

ParameterBond/AngleCalculated Value (DFT/B3LYP)Experimental Value
Bond LengthC1-N21.36 Å1.36 Å
Bond LengthN2-C31.32 Å1.32 Å
Bond LengthC3-C41.42 Å1.42 Å
Bond LengthC4-C101.41 Å1.41 Å
Bond AngleC1-N2-C3117.2°117.1°
Bond AngleN2-C3-C4123.5°123.4°
Bond AngleC3-C4-C10120.1°120.2°
Note: Atom numbering for the isoquinoline ring may vary between publications. The data presented here is illustrative of the typical accuracy of DFT calculations.

Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. nih.gov The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. nih.gov The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical parameter indicating the molecule's kinetic stability and reactivity; a smaller gap generally implies higher reactivity. scirp.orgnih.gov

In studies of isoquinoline-based chromophores, FMO analysis has shown that introducing electron-withdrawing or electron-donating groups can significantly alter the HOMO and LUMO energy levels and, consequently, the energy gap. nih.gov For example, adding a strong electron-withdrawing group like -NO₂ tends to lower both HOMO and LUMO energies and reduce the energy gap, making the molecule more reactive and shifting its absorption spectrum. nih.gov For this compound, the acetonitrile group (-CH₂CN) would influence the electronic distribution, and FMO analysis would be key to quantifying this effect.

Table 2: Representative Frontier Molecular Orbital Energies for Isoquinoline Derivatives Data from a study on isoquinoline-based chromophores designed for non-linear optics, illustrating the impact of substituents.

CompoundEHOMO (eV)ELUMO (eV)Energy Gap (ΔE) (eV)
Reference Compound-5.762-1.9383.824
Derivative with -Br-5.859-2.0963.763
Derivative with -CN-5.858-2.0833.775
Derivative with -NO₂-6.225-3.1463.079
Source: Adapted from a DFT study on isoquinoline derivatives. nih.gov

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict sites for electrophilic and nucleophilic attack. researchgate.netchemrxiv.org The MEP map displays regions of different electrostatic potential on the electron density surface. Red-colored regions indicate negative potential (electron-rich), which are susceptible to electrophilic attack, while blue-colored regions indicate positive potential (electron-poor), which are prone to nucleophilic attack. researchgate.netresearchgate.net

For heterocyclic systems like isoquinoline, MEP maps typically show the most negative potential localized around the nitrogen atom due to its lone pair of electrons, making it a primary site for electrophilic interaction or protonation. researchgate.net The hydrogen atoms of the aromatic rings generally exhibit positive potential. The introduction of the electron-withdrawing cyano group in this compound would create a significant region of negative potential around the nitrogen of the nitrile, while also influencing the potential across the isoquinoline ring system. This analysis is crucial for understanding intermolecular interactions, such as hydrogen bonding. researchgate.net

Time-Dependent Density Functional Theory (TD-DFT) for Excited States

While DFT is primarily a ground-state theory, Time-Dependent Density Functional Theory (TD-DFT) extends its principles to study the properties of molecules in their electronic excited states. acs.orgrsc.org TD-DFT has become the most widely applied method for calculating the electronic spectra (e.g., UV-Vis absorption) and other excited-state properties of large molecules due to its favorable balance of computational cost and accuracy. rsc.orgiupac.org

The method is used to predict vertical excitation energies, which correspond to the absorption maxima in an electronic spectrum. For isoquinoline derivatives, many of which are fluorescent, TD-DFT is essential for understanding their photophysical properties. mdpi.com Calculations can predict the nature of electronic transitions (e.g., n → π* or π → π*), oscillator strengths (related to absorption intensity), and the properties of the excited state, such as its dipole moment. nih.govacs.org

For example, in a study of isoquinoline functionalized chromophores, TD-DFT calculations were used to predict their UV-Visible spectra and analyze their potential for non-linear optical (NLO) applications. nih.gov The accuracy of TD-DFT can depend on the choice of functional, especially for states with significant charge-transfer character, where range-separated hybrid functionals often provide more reliable results. acs.org Investigating this compound with TD-DFT would elucidate its absorption properties and provide a theoretical basis for any observed fluorescence.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions (Excluding Clinical Outcomes)

Molecular docking and dynamics simulations are powerful computational tools that allow researchers to predict how a ligand, such as a derivative of this compound, might bind to a specific protein target at the atomic level. These methods are crucial in modern drug discovery for identifying promising lead compounds and optimizing their interactions with the target protein.

Molecular Docking of Isoquinoline-4-yl Derivatives

In the aforementioned study on 4-Amino-3-(isoquinolin-4-yl)-1H-pyrazolo[3,4-d]pyrimidine derivatives, molecular docking was employed to predict their binding modes and affinities against the PI3K/mTOR protein. nih.gov The results indicated that several of the designed compounds exhibited strong binding affinities, suggesting their potential as effective inhibitors.

The docking analysis revealed key interactions between the isoquinoline-4-yl derivatives and the amino acid residues within the active site of the PI3K/mTOR protein. These interactions, which typically include hydrogen bonds, hydrophobic interactions, and pi-pi stacking, are critical for the stability of the ligand-protein complex. For instance, specific derivatives were found to have binding affinities ranging from -10.2 to -10.7 kcal/mol, indicating a high potential for inhibitory activity. nih.gov

The following table summarizes the predicted binding affinities for some of the most promising 4-Amino-3-(isoquinolin-4-yl)-1H-pyrazolo[3,4-d]pyrimidine derivatives from the study. nih.gov

Compound IDPredicted Binding Affinity (kcal/mol)
6 -10.6
12 -10.7
14 -10.2
16 -10.2

Data from in silico analysis of novel 4-Amino-3-(isoquinolin-4-yl)-1H-pyrazolo[3,4-d]pyrimidine derivatives as dual PI3-K/mTOR inhibitors. nih.gov

Molecular Dynamics Simulations

In general, MD simulations of small molecule inhibitors bound to their target proteins involve analyzing parameters such as:

Root Mean Square Deviation (RMSD): To assess the stability of the protein and the ligand over the simulation time.

Root Mean Square Fluctuation (RMSF): To identify the flexibility of individual amino acid residues in the protein.

Hydrogen Bond Analysis: To monitor the persistence of hydrogen bonds between the ligand and the protein, which are crucial for binding affinity.

Although no specific MD simulation data for this compound or its direct derivatives is currently published, the application of this technique to the broader class of isoquinoline inhibitors would be a critical step in validating their potential as therapeutic agents.

Applications of 2 Isoquinolin 4 Yl Acetonitrile in Specialized Chemical Research

Role as a Precursor in Medicinal Chemistry Research and Drug Design

2-(Isoquinolin-4-yl)acetonitrile serves as a versatile precursor in the synthesis of a wide array of compounds with potential therapeutic applications. Its isoquinoline (B145761) core is a recognized scaffold in medicinal chemistry, known to be associated with various biological activities. researchgate.netacs.orgresearchgate.netrug.nl The nitrile group provides a reactive handle for diverse chemical transformations, allowing for the construction of more complex molecular architectures.

Scaffold for Enzyme Inhibitor Development (e.g., HIV-1 Reverse Transcriptase, Cholinesterases)

The isoquinoline scaffold is a key feature in the design of various enzyme inhibitors. nih.gov

HIV-1 Reverse Transcriptase (RT) Inhibitors: The isoquinoline and quinoline (B57606) moieties are considered promising scaffolds for the development of Human Immunodeficiency Virus (HIV-1) inhibitors. researchgate.netnih.gov The viral enzyme reverse transcriptase (RT) is a crucial target for anti-HIV therapies. researchgate.netmdpi.comuochb.cz Researchers have designed and synthesized novel bicyclic non-nucleoside reverse transcriptase inhibitors (NNRTIs) derived from existing drugs, which have shown potent activities against the wild-type virus. uochb.cz The development of new drugs is critical due to the emergence of antiviral resistant strains. researchgate.net Some quinolinonyl non-diketo acid derivatives have been investigated as inhibitors of both the ribonuclease H and polymerase functions of HIV-1 RT. nih.gov

Cholinesterase Inhibitors: While direct synthesis from this compound is not explicitly detailed, related quinoline and isoquinoline structures are foundational in creating cholinesterase inhibitors. For instance, quinazolinone derivatives have been synthesized and evaluated for their inhibitory activity. nih.gov

Building Block for Receptor Ligands and Modulators (e.g., Dopamine (B1211576) Receptors, HER2)

The tetrahydroisoquinoline core, accessible from precursors like this compound, is a key structural element in the development of ligands for various receptors.

Dopamine Receptor Ligands: Tetrahydroisoquinoline derivatives are recognized as important scaffolds for dopamine receptor ligands. nih.govacs.org Natural products containing the tetrahydroprotoberberine core, which is biosynthetically related to isoquinoline alkaloids, have demonstrated significant effects on the dopaminergic system. acs.org Synthetic efforts have focused on creating novel 4-aryl-1,2,3,4-tetrahydroisoquinolines as potential non-phenolic and non-catecholic dopamine receptor ligands, which may offer improved pharmacokinetic properties. nih.gov The design of subtype-selective dopamine receptor ligands is an active area of research for treating neurological and neuropsychiatric disorders. nih.gov

HER2 Modulators: While direct links to this compound are not specified, the broader class of quinoline and isoquinoline derivatives has been explored in the context of cancer therapy, which can involve targeting receptors like HER2.

Foundation for Antibacterial and Antifungal Agent Synthesis

The quinoline and isoquinoline frameworks are integral to the synthesis of antimicrobial agents.

Antibacterial Agents: Various quinoline derivatives have been synthesized and shown to possess antibacterial properties. For example, N4-acetylated hexahydro-2,7-dioxopyrido[2,3-f]quinoxaline-8-carboxylic acids, derived from a quinoline carboxylic acid, exhibited notable antibacterial activity. nih.gov Hantzsch-like reactions of isoquinoline-1-acetonitrile have been used to create pyrido[2,1-a]isoquinolines that were evaluated for their antibacterial effects. researchgate.net

Antifungal Agents: 4-hydroxy-2-quinolone analogs have been synthesized and screened for their antifungal activity against pathogens like Aspergillus flavus. nih.govnih.gov Structure-activity relationship studies have shown that the nature of substituents on the quinolone ring significantly impacts their antifungal potency. nih.govnih.gov

Design and Synthesis of Anti-Inflammatory and Analgesic Compounds

The quinoline and quinazolinone scaffolds are well-established in the design of compounds with anti-inflammatory and pain-relieving properties. mdpi.comencyclopedia.pub

Anti-inflammatory and Analgesic Activity of Related Compounds

Compound Class Key Findings
Quinoline derivatives with azetidinone scaffolds Exhibited significant anti-inflammatory and analgesic activity in preclinical models. nih.gov
Quinazolinone-conjugated ibuprofen (B1674241) and other moieties Showed selective COX-2 inhibition and demonstrated anti-inflammatory, analgesic, and anticancer activities. nih.gov
Triazolo-azepine-acrylonitrile derivatives A synthesized derivative displayed high levels of analgesic activity in animal models. nuph.edu.ua
Substituted phenylbutanals and their carboxylic acids Demonstrated potent in vitro inhibition of COX-1/2 and 5-LOX enzymes and significant in vivo analgesic and anti-inflammatory effects. nih.govresearchgate.net

Utility in Catalysis and Coordination Chemistry

The nitrogen atom in the isoquinoline ring and the nitrile group of this compound make it a candidate for use in catalysis and coordination chemistry.

Ligand Design for Metal Complexes

The isoquinoline framework can be incorporated into larger molecular structures designed to act as ligands that can coordinate with metal ions. These metal complexes can have applications in various areas, including catalysis. For instance, tridentate ligands have been synthesized from tetrahydroisoquinoline-3-carboxylic acid, a related structure, and their coordination compounds with transition metals like Cu2+, Co2+, Co3+, and Fe3+ have been prepared and studied. mdpi.comresearchgate.net These complexes were subsequently tested for their catalytic activity in enantioselective reactions. mdpi.com

Precursor for Organocatalytic Systems

While direct applications of this compound as a precursor for organocatalytic systems are not yet widely documented, the structural characteristics of the molecule suggest its potential utility in this domain. Organocatalysis has emerged as a powerful tool in asymmetric synthesis, and the development of novel catalyst scaffolds is a continuous pursuit. nih.gov The isoquinoline core, with its defined stereochemical environment and the presence of a nitrogen atom, can be a key element in designing new organocatalysts.

The nitrile group in this compound offers a versatile handle for further chemical modifications to construct more complex catalytic systems. For instance, it could be hydrolyzed to a carboxylic acid or reduced to an amine, which are common functional groups in organocatalysts. These transformations would allow for the introduction of other chiral moieties or hydrogen-bonding domains, which are crucial for enantioselective catalysis.

Research on related isoquinoline derivatives has demonstrated their successful application in organocatalysis. For example, chiral 1,2,3,4-tetrahydroisoquinolines have been employed in the synthesis of biologically active compounds. mdpi.com The development of synthetic routes to functionalized isoquinolines is an active area of research, with methods like the Pomeranz–Fritsch–Bobbitt cyclization being key to accessing these structures. mdpi.com The potential for this compound to be a starting material for such catalysts is an area ripe for exploration.

Table 1: Potential Organocatalytic Scaffolds Derived from this compound

Potential Catalyst Type Synthetic Transformation of Nitrile Group Key Catalytic Feature
Chiral Brønsted AcidHydrolysis to Carboxylic AcidAcidic proton for activating electrophiles
Chiral Amine CatalystReduction to Primary AmineNucleophilic catalysis, enamine/iminium ion formation
Chiral Phase-Transfer CatalystQuaternization of Isoquinoline NitrogenFormation of a chiral ion pair
Bifunctional CatalystModification with a Hydrogen-Bond DonorCooperative activation of substrates

Contributions to Materials Science and Functional Dyes

The unique photophysical properties of the isoquinoline ring system make it an attractive component for the design of new materials for optoelectronics and sensing applications. youtube.com The extended π-conjugated system of the isoquinoline core can give rise to interesting electronic and optical properties.

Synthesis of Optoelectronic Materials

The development of novel organic materials for optoelectronic devices is a rapidly growing field. researchgate.net Compounds with extended π-systems and tunable electronic properties are highly sought after for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).

While the direct use of this compound in optoelectronic materials is not extensively reported, its structure is a promising building block. The isoquinoline moiety can be incorporated into larger conjugated systems to modulate the HOMO and LUMO energy levels of the resulting material. The nitrile group can also participate in or be a precursor to further reactions to extend the conjugation or to attach the molecule to other components of a device. The synthesis of materials containing quinoline and isoquinoline moieties is an active area of research, with a focus on creating compounds with specific electronic and photophysical properties. youtube.com

Development of Fluorescent Probes and Sensors

Fluorescent probes are essential tools in chemical biology and diagnostics for the detection and imaging of specific analytes. The isoquinoline scaffold is a known fluorophore, and its derivatives have been explored for the development of fluorescent sensors. The fluorescence properties of isoquinoline-based compounds can be sensitive to the local environment, such as pH, metal ion concentration, and viscosity.

The this compound molecule could serve as a core structure for new fluorescent probes. The nitrile group can be chemically modified to introduce a recognition moiety for a specific analyte. Upon binding of the analyte, a change in the fluorescence of the isoquinoline core could be observed, providing a detectable signal. For example, the development of colorimetric probes for metal ions has been demonstrated with related azahetaryl-acetonitrile compounds. nih.gov Furthermore, the general class of functional dyes often incorporates heterocyclic nitrogen-containing rings and cyano groups to tune their absorption and emission properties. weylchem-organica.com

Table 2: Potential Applications in Functional Dyes and Sensors

Application Area Key Feature of this compound Potential Mechanism of Action
Fluorescent Metal Ion SensorIsoquinoline as a fluorophore, nitrile as a potential binding siteChelation-enhanced fluorescence (CHEF) or photoinduced electron transfer (PET)
pH-Sensitive Fluorescent ProbeProtonation of the isoquinoline nitrogenModulation of the intramolecular charge transfer (ICT) character
Solvatochromic DyePolar nature of the moleculeChanges in the dipole moment upon excitation leading to shifts in emission spectra
Building Block for NIR DyesExtended conjugation through chemical modificationRed-shifted absorption and emission for deep-tissue imaging

Future Research Directions and Perspectives

Exploration of Novel Synthetic Pathways

The synthesis of isoquinoline (B145761) derivatives is a mature field of research, yet the pursuit of novel, efficient, and sustainable methods continues to be a primary objective. nih.gov For 2-(isoquinolin-4-yl)acetonitrile, future research will likely focus on moving beyond traditional methods to embrace modern synthetic strategies that offer improved yields, regioselectivity, and functional group tolerance.

One promising avenue is the direct C-H functionalization of the isoquinoline core. While challenging, this approach avoids the need for pre-functionalized starting materials, thereby increasing atom economy. A recently developed method for the C-4 alkylation of isoquinolines utilizes benzoic acid as a transient activating group in a dearomatization-rearomatization strategy. acs.org This metal-free approach allows for the introduction of alkyl groups at the C-4 position and could potentially be adapted for cyanomethylation. acs.org The proposed mechanism involves the nucleophilic addition of benzoic acid to C-1 of the isoquinoline, forming a 1,2-dihydroisoquinoline (B1215523) intermediate. This intermediate then acts as a nucleophile, reacting with an appropriate electrophile at C-4, followed by the elimination of benzoic acid to restore aromaticity. acs.org

Another area of exploration involves domino or cascade reactions. These processes, where multiple bond-forming events occur in a single synthetic operation, offer a rapid route to complex molecular architectures. researchgate.net A potential pathway for the synthesis of this compound could involve a ruthenium-catalyzed domino C-H activation/cyclization of aryl imidates with a suitable alkyne partner, a strategy that has proven effective for constructing other 4-substituted isoquinoline derivatives. researchgate.net

A summary of potential novel synthetic strategies is presented below.

Synthetic Strategy Description Potential Advantages Reference
Metal-Free C-4 Alkylation A method using benzoic acid as a nucleophilic reagent and a vinyl ketone as an electrophile, proceeding through a temporary dearomatization of the isoquinoline ring.Avoids transition metals, straightforward procedure, does not require N-activation of the isoquinoline. acs.org
Domino C-H Activation/Cyclization Ruthenium-catalyzed reaction of aryl imidates with alkynes to construct the isoquinoline core with a substituent at the C-4 position.High regioselectivity, tolerance of various functional groups, builds complexity rapidly. researchgate.net
NHC-Catalyzed Annulation An N-heterocyclic carbene (NHC) catalyzed reaction between N-tosylimine, an NHC, and phthalaldehyde to generate the isoquinoline scaffold.Milder reaction conditions, proceeds via aza-Breslow and oxetane (B1205548) intermediates. nih.gov

These advanced synthetic methodologies represent the next frontier in accessing this compound and its analogues, paving the way for more efficient and environmentally benign chemical manufacturing.

Development of New Reactivity Profiles and Chemical Transformations

The unique structure of this compound, featuring both a basic nitrogen heterocycle and a reactive nitrile group, provides a rich platform for exploring new chemical transformations. Future research will likely focus on leveraging the interplay between these two functional groups to develop novel reactivity profiles.

The acetonitrile (B52724) moiety is a versatile functional group that can undergo a wide range of transformations. It can be hydrolyzed to a carboxylic acid, reduced to an amine, or used as a C-nucleophile after deprotonation. Research on related isomers, such as isoquinoline-1-acetonitrile, has shown that the cyanomethyl group can participate in Hantzsch-like multicomponent reactions to construct fused heterocyclic systems like pyrido[2,1-a]isoquinolines. researchgate.net Similar reactivity could be explored for the 4-yl isomer, potentially leading to novel fused polycyclic aromatic systems.

The isoquinoline ring itself can participate in various reactions. The nitrogen atom can be quaternized or oxidized, and the ring system can undergo electrophilic or nucleophilic substitution, depending on the reaction conditions and the substitution pattern. The development of reactions that selectively modify the isoquinoline core while leaving the acetonitrile group intact, or vice versa, would significantly expand the synthetic utility of this compound as a building block.

Functional Group Potential Transformation Resulting Structure/Application Reference (Analogous Reactivity)
Acetonitrile Multicomponent Reaction (e.g., with aldehydes and malononitrile)Synthesis of fused pyrido[2,1-a]isoquinoline derivatives. researchgate.net
Acetonitrile Hydrolysis2-(Isoquinolin-4-yl)acetic acid, a precursor for amides and esters.
Acetonitrile Reduction2-(Isoquinolin-4-yl)ethanamine, a primary amine for further functionalization.
Isoquinoline N-atom QuaternizationFormation of isoquinolinium salts, modifying electronic properties and solubility.
Isoquinoline Ring Cycloaddition ReactionsConstruction of complex, polycyclic heterocyclic frameworks.

By systematically investigating these transformations, chemists can unlock the full potential of this compound as a versatile intermediate for the synthesis of diverse and complex molecules.

Advanced Computational Modeling and Data-Driven Research

Computational chemistry and data-driven approaches are becoming indispensable tools in modern chemical research. For this compound, these methods can provide profound insights into its properties and potential applications, guiding experimental work and accelerating discovery.

Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) can be employed to calculate the molecule's electronic structure, molecular orbital energies (HOMO/LUMO), and electrostatic potential map. This information is crucial for predicting its reactivity, understanding its spectroscopic properties (NMR, IR, UV-Vis), and assessing its stability.

Molecular Dynamics (MD) Simulations: MD simulations can be used to study the conformational dynamics of this compound and its interactions with other molecules, such as solvents or biological macromolecules. This is particularly relevant if the molecule is being considered as a fragment or lead compound in drug discovery.

Data-Driven Approaches: The rise of large chemical databases and machine learning has opened new avenues for research. A data-driven model can be used to estimate the log-likelihood of a molecule belonging to a specific dataset, essentially quantifying its "similarity" to a collection of known active compounds or materials. chemrxiv.org By representing this compound as a molecular fingerprint, its properties can be compared against vast libraries to identify potential biological targets or material applications. chemrxiv.org These models can help detect outliers with unusual features or guide the design of new molecules by ensuring they remain within a desired chemical space. chemrxiv.org

Computational Method Application to this compound Potential Insights Reference
Density Functional Theory (DFT) Calculation of electronic structure, orbital energies, and reactivity indices.Prediction of reaction sites, spectroscopic properties, and molecular stability.
Molecular Dynamics (MD) Simulation of molecular motion and intermolecular interactions.Understanding conformational preferences and binding modes to potential targets.
Data-Driven Modeling Estimation of molecular log-likelihood using fingerprint key counting.Assessing chemical similarity to known bioactive molecules or materials; outlier detection. chemrxiv.org
QSAR Modeling Building models that correlate structural features with activity.Predicting potential biological activities or physicochemical properties. chemrxiv.org

Integrating these advanced computational and data-driven strategies into the research workflow will be essential for unlocking the full potential of this compound in a rational and efficient manner.

Expansion of Applications in Emerging Areas of Chemical Science

The isoquinoline scaffold is a well-established "privileged structure" in medicinal chemistry and materials science, found in numerous natural products and synthetic compounds with a broad range of activities. nih.govresearchgate.net The unique combination of the isoquinoline core and a versatile acetonitrile handle in this compound makes it a highly attractive candidate for applications in several emerging areas.

Medicinal Chemistry and Chemical Biology: The isoquinoline framework is a core component of many pharmacologically active agents. nih.gov While the related isoquinolin-2(1H)-yl-acetamide scaffold has been investigated for P2X7 inhibitors and proteasome inhibitors, this compound offers a different structural vector for exploring chemical space. nih.govresearchgate.net It can serve as a key building block or fragment for generating libraries of novel compounds to be screened for various biological targets. The acetonitrile group can be transformed into other functionalities to modulate potency, selectivity, and pharmacokinetic properties.

Materials Science: Nitrogen-containing heterocyclic compounds are of great interest in the development of organic functional materials. The planar, aromatic structure of the isoquinoline ring suggests potential applications in organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The electronic properties of the molecule can be fine-tuned through substitution on the isoquinoline ring or by elaborating the acetonitrile group into more complex conjugated systems.

Catalysis: N-heterocyclic compounds can act as ligands for transition metal catalysts. The nitrogen atom of the isoquinoline ring in this compound could coordinate to a metal center, potentially creating novel catalysts for a variety of organic transformations. The nitrile group could also play a role in modulating the electronic properties of the metal complex or participate directly in the catalytic cycle.

The exploration of these emerging applications will drive further interest in this compound, cementing its role as a valuable and versatile platform molecule in contemporary chemical science.

Q & A

Q. What are the recommended synthetic routes for 2-(Isoquinolin-4-YL)acetonitrile, and how can reaction efficiency be optimized?

The synthesis typically involves nucleophilic substitution or cross-coupling reactions. For example:

  • Method A : React isoquinolin-4-yl halides with acetonitrile derivatives (e.g., potassium cyanide or trimethylsilyl cyanide) under palladium catalysis. Optimize by varying solvents (DMF, THF) and temperatures (60–100°C) .
  • Method B : Utilize a two-step process involving nitrile introduction via amidoxime intermediates (e.g., bis-O-acetoxyamidoxime), followed by hydrogenation in acidic conditions .
    Key parameters : Monitor reaction progress via TLC or HPLC. Adjust catalyst loading (1–5 mol%) and reaction time (12–24 hrs) to maximize yield.

Q. How should researchers characterize the purity and structural identity of this compound?

Employ a multi-technique approach:

  • NMR : Confirm aromatic proton environments (δ 7.5–9.0 ppm for isoquinoline) and nitrile carbon signals (~115–120 ppm in 13C^{13}\text{C} NMR).
  • Mass Spectrometry : Validate molecular weight (e.g., ESI-MS: [M+H]+^+ at m/z 169.1).
  • HPLC : Use C18 columns with acetonitrile/water gradients (e.g., 70:30 to 95:5) to assess purity (>98%) .

Q. What safety protocols are critical for handling nitrile-containing compounds like this compound?

  • PPE : Wear nitrile gloves, goggles, and lab coats. Use fume hoods for synthesis and purification.
  • Storage : Keep in amber vials under inert atmosphere (N2_2 or Ar) at 2–8°C to prevent degradation .
  • Emergency Measures : Neutralize spills with sodium hypochlorite; treat exposure with immediate irrigation and medical attention for cyanide toxicity symptoms .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of the nitrile group in cross-coupling reactions?

  • DFT Calculations : Use Gaussian or ORCA software to model transition states (e.g., nitrile coordination to Pd(0) catalysts). Compare activation energies for Suzuki vs. Stille couplings .
  • Solvent Effects : Simulate solvation models (PCM or SMD) to optimize dielectric environments (e.g., DMF ε=37 vs. THF ε=7.5) .
    Validation : Correlate computational results with experimental yields and kinetic data.

Q. What strategies resolve contradictions in reported physicochemical properties (e.g., LogD, pKa)?

  • Experimental Replication : Reproduce measurements under standardized conditions (IUPAC guidelines). For pKa, use potentiometric titration in buffered solutions (pH 2–12) .
  • Data Harmonization : Cross-reference with databases (PubChem, ChemSpider) and apply QSAR models to identify outliers .
    Example : If LogD values conflict, validate via shake-flask partitioning (octanol/water) at 25°C .

Q. How can X-ray crystallography elucidate the solid-state conformation of this compound?

  • Crystallization : Grow single crystals via slow evaporation in ethanol/acetone mixtures.
  • Data Collection : Use Mo-Kα radiation (λ=0.71073 Å) at 293 K. Refine structures with SHELXL; analyze dihedral angles between isoquinoline and nitrile moieties .
    Key Metrics : Report mean (C–C) bond lengths (target: 1.40–1.48 Å) and R-factor (<0.1) .

Methodological Challenges and Solutions

Q. How to design kinetic studies for nitrile hydrolysis under varying catalytic conditions?

  • Setup : Use UV-Vis spectroscopy to track nitrile → amide conversion (λ=220–240 nm).
  • Variables : Test acid/base catalysts (e.g., H2_2SO4_4, NaOH) and enzymatic systems (nitrilases).
  • Data Analysis : Apply pseudo-first-order kinetics; calculate rate constants (k) and activation energies via Arrhenius plots .

Q. What analytical workflows detect trace impurities in this compound batches?

  • LC-MS/MS : Employ MRM mode to identify byproducts (e.g., isoquinoline derivatives).
  • GC-MS : Detect volatile impurities (e.g., residual solvents) with DB-5MS columns .
    Limit of Detection : Achieve <0.1% impurity levels using calibration curves .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.